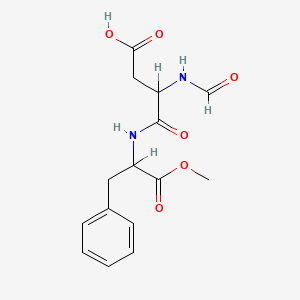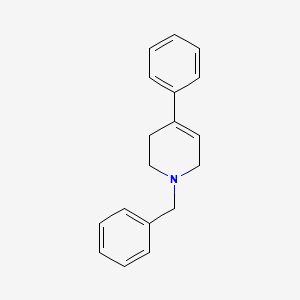
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a derivative of tetrahydropyridine . It is a heterocycle with the molecular formula C18H19N . The average mass is 249.350 Da .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine consists of a tetrahydropyridine ring substituted with a benzyl group and a phenyl group .Applications De Recherche Scientifique
Parkinson’s Disease Research
1,2,3,6-THP is closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , a well-known neurotoxin used to induce Parkinson’s disease (PD) in animal models . Researchers have investigated its effects on dopaminergic neurons, motor impairments, and neurotoxicity. Additionally, studies explore potential therapeutic interventions to mitigate MPTP-induced damage.
Neuroprotective Properties
Studies have examined 1,2,3,6-THP’s neuroprotective effects. For instance, orexin B (OXB) has been found to protect dopaminergic neurons from MPTP-induced cell death, potentially through modulation of the mitogen-activated protein kinase (MAPK) pathway . These findings contribute to understanding neurodegenerative diseases and potential therapeutic strategies.
Structure-Activity Relationship (SAR) Studies
Researchers have synthesized various substituted 1,2,3,6-THP derivatives to explore their pharmacological activities. By introducing different substituents onto the THP ring system, they investigate SAR and assess how modifications impact properties like anti-inflammatory and anticancer effects . These studies aid drug discovery and design.
Synthetic Methodologies
Efficient synthetic methods for 1,2,3,6-THP derivatives have been developed. Researchers have explored reaction schemes, such as starting with 1-chloro-2,4-dinitrobenzene and substituted pyridines refluxed in acetone . These methods facilitate access to diverse derivatives for further investigation.
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (also known as MPTP) is the dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . These neurons play a crucial role in the regulation of movement and coordination.
Biochemical Pathways
The biochemical pathway affected by MPTP involves the oxidative deamination of biogenic and xenobiotic amines . This process is crucial in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The interference of MPTP in this pathway leads to the production of free radicals and oxidative stress .
Pharmacokinetics
The pharmacokinetics of MPTP involve its absorption, distribution, metabolism, and excretion (ADME). As a lipophilic compound, MPTP can cross the blood-brain barrier and get distributed in the brain . It is metabolized by the enzyme MAO-B into MPP+, which is the active metabolite causing neurotoxicity
Result of Action
The action of MPTP leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage is characterized by inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . The result is a decrease in dopamine levels, leading to symptoms similar to those of Parkinson’s disease .
Propriétés
IUPAC Name |
1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFZZRBVWLWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340326 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38025-45-5 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)
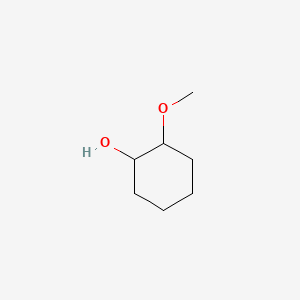
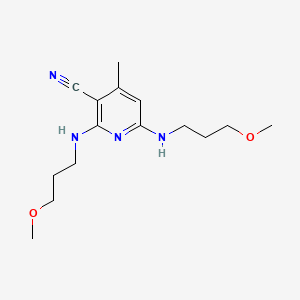


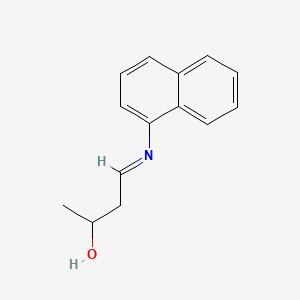
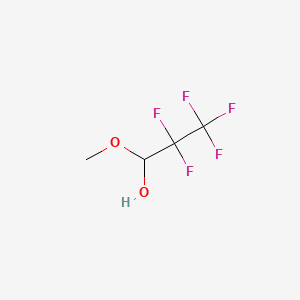
![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)
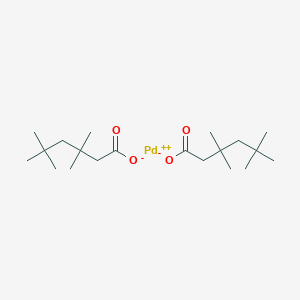
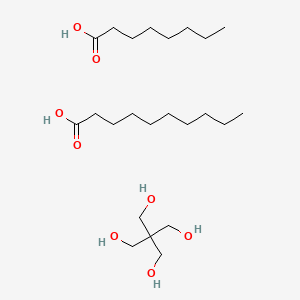
![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-, hydrochloride](/img/structure/B1594304.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1594306.png)
